molecular formula C14H12N4O B12544690 4,6-Dimethyl-2-oxo-5-(2-phenylhydrazinylidene)-2,5-dihydropyridine-3-carbonitrile CAS No. 147675-03-4

4,6-Dimethyl-2-oxo-5-(2-phenylhydrazinylidene)-2,5-dihydropyridine-3-carbonitrile

Cat. No.: B12544690
CAS No.: 147675-03-4
M. Wt: 252.27 g/mol
InChI Key: NAZSGKKZTJGELQ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-oxo-5-(2-phenylhydrazinylidene)-2,5-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl, oxo, phenylhydrazinylidene, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-oxo-5-(2-phenylhydrazinylidene)-2,5-dihydropyridine-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with 4,6-dimethyl-2-oxo-3-cyanopyridine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-oxo-5-(2-phenylhydrazinylidene)-2,5-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenylhydrazinylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4,6-Dimethyl-2-oxo-5-(2-phenylhydrazinylidene)-2,5-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-oxo-5-(2-phenylhydrazinylidene)-2,5-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-oxo-5-(2-methylhydrazinylidene)-2,5-dihydropyridine-3-carbonitrile
  • 4,6-Dimethyl-2-oxo-5-(2-ethylhydrazinylidene)-2,5-dihydropyridine-3-carbonitrile

Uniqueness

4,6-Dimethyl-2-oxo-5-(2-phenylhydrazinylidene)-2,5-dihydropyridine-3-carbonitrile is unique due to the presence of the phenylhydrazinylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds with different substituents.

Properties

CAS No.

147675-03-4

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-5-phenyldiazenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H12N4O/c1-9-12(8-15)14(19)16-10(2)13(9)18-17-11-6-4-3-5-7-11/h3-7H,1-2H3,(H,16,19)

InChI Key

NAZSGKKZTJGELQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1N=NC2=CC=CC=C2)C)C#N

Origin of Product

United States

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